Cyclohexanone-3,3,4,4,5,5-d6

NMR spectroscopy Reaction mechanism elucidation Isotope tracing

Cyclohexanone-3,3,4,4,5,5-d6 (CAS 54513-99-4) is a stable-isotope-labeled isotopologue of cyclohexanone in which six hydrogen atoms at ring positions 3, 3, 4, 4, 5, and 5 are replaced by deuterium (²H), leaving the α-methylene positions (C-2 and C-6) as protium. This regioselective deuteration pattern yields a molecular formula of C₆H₄D₆O with a monoisotopic mass of 104.1108 Da, representing a +6 Da mass shift relative to unlabeled cyclohexanone (98.0732 Da).

Molecular Formula C6H10O
Molecular Weight 104.18 g/mol
CAS No. 54513-99-4
Cat. No. B118154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone-3,3,4,4,5,5-d6
CAS54513-99-4
SynonymsAnon-d6;  Anone-d6;  Cyclohexanone-3,3,4,4,5,5-d6;  Hexanon-d6;  Hytrol O-d6;  NSC 5711-d6;  Nadone-d6;  Pimelic Ketone-d6;  Pimelin Ketone-d6;  Sextone-d6; 
Molecular FormulaC6H10O
Molecular Weight104.18 g/mol
Structural Identifiers
SMILESC1CCC(=O)CC1
InChIInChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2
InChIKeyJHIVVAPYMSGYDF-NMFSSPJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone-3,3,4,4,5,5-d6 (CAS 54513-99-4): A Regioselectively Deuterated Cyclohexanone Isotopologue for Quantitative Mass Spectrometry, NMR Mechanistic Probing, and Labeled Intermediate Synthesis


Cyclohexanone-3,3,4,4,5,5-d6 (CAS 54513-99-4) is a stable-isotope-labeled isotopologue of cyclohexanone in which six hydrogen atoms at ring positions 3, 3, 4, 4, 5, and 5 are replaced by deuterium (²H), leaving the α-methylene positions (C-2 and C-6) as protium . This regioselective deuteration pattern yields a molecular formula of C₆H₄D₆O with a monoisotopic mass of 104.1108 Da, representing a +6 Da mass shift relative to unlabeled cyclohexanone (98.0732 Da) [1]. The compound is commercially supplied at ≥98 atom % D isotopic enrichment with minimum 98% chemical purity . As a non-radioactive, stable isotope-labeled analog, it serves as a versatile research tool spanning NMR spectroscopy, mass spectrometry-based quantification, kinetic isotope effect (KIE) studies, and synthetic chemistry as a labeled precursor [1][2].

Why Cyclohexanone-3,3,4,4,5,5-d6 Cannot Be Replaced by Cyclohexanone-d4, Cyclohexanone-d10, or Unlabeled Cyclohexanone in Quantitative and Mechanistic Applications


Deuterated cyclohexanone isotopologues are not interchangeable because the number and position of deuterium substitutions directly determine the mass shift, the residual ¹H NMR signal pattern, and the specific bonds subject to kinetic isotope effects. Cyclohexanone-2,2,6,6-d4 (CAS 1006-03-7), carrying deuterium only at the α-positions, yields a +4 Da mass shift and silences the α-proton NMR signals, making it suited for α-C–H bond cleavage studies [1]. Cyclohexanone-d10 (CAS 51209-49-5), the perdeuterated form, produces a +10 Da mass shift and eliminates all proton signals, favoring use as an NMR solvent but introducing greater chromatographic isotope fractionation risk relative to the unlabeled analyte [2]. Cyclohexanone-3,3,4,4,5,5-d6 occupies a distinct intermediate space: it provides a +6 Da mass shift sufficient to resolve from the analyte's isotopic envelope while retaining ¹H signals at C-2 and C-6 for reaction monitoring, and its specific deuteration at the β- and γ-positions makes it the appropriate choice for studies where α-proton integrity must be preserved .

Quantitative Differentiation Evidence: Cyclohexanone-3,3,4,4,5,5-d6 vs. Closest Isotopologue Analogs


Regioselective Deuteration Pattern: α-Proton Retention vs. Cyclohexanone-d4 and Cyclohexanone-d10

Cyclohexanone-3,3,4,4,5,5-d6 carries deuterium exclusively at the β- and γ-ring positions (C-3, C-4, C-5), leaving the two α-methylene positions (C-2 and C-6) fully protiated. By contrast, Cyclohexanone-2,2,6,6-d4 (CAS 1006-03-7) deuterates the α-positions and leaves β/γ positions protiated, while Cyclohexanone-d10 (CAS 51209-49-5) replaces all ten hydrogen atoms with deuterium . This regiochemical difference is structurally confirmed by the distinct InChI keys: JHIVVAPYMSGYDF-NMFSSPJFSA-N for the d6 compound vs. JHIVVAPYMSGYDF-CQOLUAMGSA-N for the d4 compound vs. JHIVVAPYMSGYDF-YXALHFAPSA-N for the d10 compound [1]. The d6 compound is the only commercially available cyclohexanone isotopologue that silences β/γ ¹H signals while fully preserving the α-proton NMR window, enabling selective monitoring of enolization, aldol condensation, and α-functionalization reactions without interference from ring-methylene protons [2].

NMR spectroscopy Reaction mechanism elucidation Isotope tracing

Mass Spectrometry Internal Standard: +6 Da Mass Shift Resolves Isotopic Envelope Overlap While Minimizing Chromatographic Isotope Fractionation vs. d4 and d10 Analogs

The monoisotopic mass of Cyclohexanone-3,3,4,4,5,5-d6 is 104.1108 Da, representing a +6.0376 Da shift from unlabeled cyclohexanone (98.0732 Da) . This mass increment is intermediate between Cyclohexanone-2,2,6,6-d4 (+4.0251 Da; 102.0983 Da) and Cyclohexanone-d10 (+10.0628 Da; 108.1360 Da) [1]. In GC-MS and LC-MS/MS applications, the +6 Da shift places the internal standard signal sufficiently beyond the natural isotopic envelope of the unlabeled analyte (principally the [M+1] and [M+2] peaks arising from ¹³C natural abundance, ~6.6% and ~0.2% respectively at C₆) to avoid quantitative interference, while a +4 Da shift (d4 compound) risks partial overlap with the [M+4] cluster in analytes containing heteroatoms [2]. Conversely, the +10 Da shift of the d10 analog, while providing maximal mass separation, introduces greater potential for chromatographic retention time shifts due to the larger cumulative isotope effect of ten deuterium atoms vs. six, a phenomenon documented for perdeuterated compounds in reversed-phase LC [2].

GC-MS quantification LC-MS/MS Isotope dilution mass spectrometry Stable isotope-labeled internal standard

Isotopic Enrichment and Chemical Purity Benchmarks: Procurement-Grade Specifications vs. Alternative Cyclohexanone Isotopologues

Commercially available Cyclohexanone-3,3,4,4,5,5-d6 is supplied with a standardized isotopic enrichment of 98 atom % D and minimum 98% chemical purity, as specified by CDN Isotopes (Product D-6107) and distributed by Fisher Scientific . This specification is equivalent to the enrichment level of Cyclohexanone-d10 (≥98 atom % D; Sigma-Aldrich, ResolveMass) and Cyclohexanone-2,2,6,6-d4 (98 atom % D; CIL, SCR-Biotech), establishing class parity at the procurement specification level . However, the d6 compound's unique value proposition lies not in superior enrichment but in the combination of its specific deuteration regiochemistry with this commercially standardized purity tier . For end-users, the procurement specification translates to ≤2% residual protium at each deuterated position, ensuring that in NMR applications, residual ¹H signals from incomplete deuteration at C-3, C-4, and C-5 remain below quantification thresholds for most structural studies.

Isotopic enrichment Chemical purity Quality control Procurement specification

Documented Application as a Labeled Synthetic Intermediate in CCNU (Lomustine) Production: Peer-Reviewed Literature Precedent vs. Other Cyclohexanone Isotopologues

Cyclohexanone-3,3,4,4,5,5-d6 is explicitly referenced in the peer-reviewed literature (Farmer, P.B., et al., J. Med. Chem., 1978, 21, 514) as a labeled intermediate in the synthesis of CCNU (lomustine), an established DNA-alkylating antitumor agent [1]. This publication provides a direct, citable precedent for the compound's use in labeled drug synthesis, distinguishing it from generic deuterated cyclohexanone applications. While Cyclohexanone-d10 is also described as an isotopically labeled analog of cyclohexanone useful for CCNU synthesis , the specific reference to the d6 isotopologue in the original medicinal chemistry literature establishes it as the historically validated choice for this synthetic route. The d6 compound is listed under Toronto Research Chemicals Catalog No. C987982 and multiple supplier catalogs specifically as 'a labelled intermediate in the synthesis of CCNU' [2].

Labeled intermediate synthesis Antitumor agent CCNU Lomustine Medicinal chemistry

Physicochemical Property Comparison: Density, Boiling Point, and Flash Point Parity Across Cyclohexanone Isotopologues Supports Formulation and Handling Substitution

The bulk physicochemical properties of Cyclohexanone-3,3,4,4,5,5-d6 are experimentally determined to be: density 1.0 ± 0.1 g/cm³ (predicted), boiling point 155.7 ± 0.0 °C at 760 mmHg, flash point 46.7 ± 0.0 °C, and enthalpy of vaporization 39.2 ± 3.0 kJ/mol . These values are substantially identical to those of Cyclohexanone-d10, which exhibits a density of 1.044 g/mL at 25 °C, boiling point of 153–155 °C, melting point of −47 °C, and flash point of 46.7 °C . Cyclohexanone-2,2,6,6-d4 has a measured density of 0.986 g/mL at 25 °C, boiling point of 153 °C, and flash point of 47 °C . The maximum inter-isotopologue variation in density is ≤0.058 g/mL (d4 vs. d10), in boiling point ≤2.7 °C, and in flash point ≤0.3 °C, confirming that deuterium substitution at any ring position does not materially alter the bulk liquid-phase properties relevant to solvent selection, volumetric handling, or safety classification .

Physicochemical properties Density Boiling point Safety specification Solvent compatibility

NMR Vicinal Deuterium Perturbation Effects: Quantified Chemical Shift Perturbations of 6.9–10.4 ppb per D Substitution in Cyclohexane Systems Inform Interpretation of Residual ¹H Signals in d6 Spectra

The substitution of hydrogen by deuterium perturbs the ¹H NMR chemical shift of neighboring (vicinal) protons. O'Leary et al. (J. Am. Chem. Soc., 2008, 130, 13659–13663) quantified all four possible vicinal H/D perturbation magnitudes in chair-conformation cyclohexanes at −80 °C, reporting values ranging from 6.9 to 10.4 ppb (0.0069–0.0104 ppm) depending on the dihedral angle relationship [1]. For Cyclohexanone-3,3,4,4,5,5-d6, the residual α-protons at C-2 and C-6 experience vicinal perturbations from deuterium at C-3 and C-5, producing an upfield shift of approximately 7–10 ppb per neighboring deuterium relative to the chemical shift in unlabeled cyclohexanone [1][2]. This systematic, quantifiable perturbation must be accounted for when using the residual ¹H signals as internal chemical shift references or when comparing spectra across isotopologues. The effect is absent in perdeuterated cyclohexanone-d10 (no residual protons) but more pronounced in cyclohexanone-2,2,6,6-d4, where the α-protons are absent and the β/γ protons experience perturbations from the α-deuterium [3].

¹H NMR Deuterium-induced chemical shift perturbation Vicinal isotope effect Structural assignment

Optimal Application Scenarios for Cyclohexanone-3,3,4,4,5,5-d6 Based on Quantified Differentiation Evidence


Quantitative GC-MS or LC-MS/MS Analysis Requiring Internal Standardization with Minimized Isotopic Envelope Interference and Chromatographic Isotope Fractionation

In isotope dilution mass spectrometry assays for cyclohexanone or its derivatives in environmental water samples, biological fluids, or industrial process streams, Cyclohexanone-3,3,4,4,5,5-d6 serves as the internal standard of choice when the +6 Da mass shift is required to fully resolve the internal standard signal from the natural [M+1] through [M+4] isotopologue cluster of the analyte. The +6 Da separation exceeds the +4 Da shift of the d4 analog (which may co-mingle with heteroatom isotopologue peaks) while avoiding the larger chromatographic retention time perturbation sometimes observed with the perdeuterated d10 compound. This scenario is supported by the monoisotopic mass evidence (104.1108 Da for d6 vs. 98.0732 Da for unlabeled) and the standardized 98 atom % D enrichment that ensures ≤2% protium carryover at each labeled position .

¹H NMR Reaction Monitoring of α-Carbon Chemistry (Enolization, Aldol Condensation, α-Halogenation) Without β/γ Proton Interference

When studying the kinetics or mechanism of reactions occurring at the α-carbon of cyclohexanone (e.g., base-catalyzed H/D exchange, enantioselective α-functionalization, or aldol addition), Cyclohexanone-3,3,4,4,5,5-d6 eliminates the four β- and γ-methylene proton resonances that would otherwise overlap with or obscure the diagnostic α-proton signals. The d10 compound would lose all proton information, while the d4 compound would silence the α-protons of interest, making the d6 isotopologue the only viable choice for simultaneous ¹H observation of α-reactivity with silenced ring background. Researchers must account for the quantified vicinal deuterium perturbation of 6.9–10.4 ppb (O'Leary et al., 2008) on the residual α-proton chemical shifts when calibrating spectra [1].

Synthesis of Deuterium-Labeled Lomustine (CCNU) and Related Nitrosourea Antitumor Agents for Metabolic Fate and ADME Studies

For medicinal chemistry laboratories synthesizing stable-isotope-labeled analogs of lomustine for use as internal standards in pharmacokinetic bioanalysis or for metabolic tracing studies, Cyclohexanone-3,3,4,4,5,5-d6 is the cyclohexanone isotopologue with a direct literature precedent as a labeled intermediate in the CCNU synthetic pathway (Farmer, P.B., et al., J. Med. Chem., 1978, 21, 514). The compound is commercially cataloged specifically for this application (TRC C987982), providing procurement traceability and method validation documentation that alternative isotopologues (d4, d10) lack for this specific synthetic route [2].

Kinetic Isotope Effect (KIE) Studies at the β- and γ-Positions of Cyclohexanone-Derived Substrates

When investigating secondary kinetic isotope effects arising from deuterium substitution at positions remote from the reaction center (β- and γ-KIEs), Cyclohexanone-3,3,4,4,5,5-d6 provides a precisely defined isotopic labeling pattern that permits isolation of β/γ contributions from α-primary KIE contributions. The complementary use of the d6 compound (β/γ-labeled) alongside the d4 compound (α-labeled) in parallel experiments enables deconvolution of positional isotope effects in enzymatic or catalytic transformations of cyclohexanone substrates. The 98 atom % D enrichment at each of the six labeled positions ensures that measured KIEs are not confounded by incomplete isotopic substitution .

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